Cas no 87769-64-0 (2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one)

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound featuring a dihydropyridazinone core structure with benzyl and phenyl substituents. This scaffold is of interest in medicinal chemistry due to its potential as a building block for biologically active molecules. The compound's rigid framework and functional group compatibility make it a versatile intermediate for synthesizing derivatives with tailored properties. Its dihydropyridazinone moiety may contribute to interactions with biological targets, while the benzyl and phenyl groups enhance lipophilicity and structural diversity. This compound is suitable for research applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic accessibility further supports its utility in exploratory chemistry.
2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one structure
87769-64-0 structure
Product name:2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
CAS No:87769-64-0
MF:C17H16N2O
MW:264.321743965149
MDL:MFCD22493495
CID:652479
PubChem ID:13163230

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
    • 2-benzyl-4,5-dihydro-6-phenylpyridazin-3(2H)-one
    • 2-Benzyl-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
    • 2-benzyl-6-phenyl-4,5-dihydropyridazin-3-one
    • 3(2H)-Pyridazinone, 4,5-dihydro-6-phenyl-2-(phenylmethyl)-
    • 4,5-Dihydro-6-phenyl-2-(phenylmethyl)-3(2H)-pyridazinone (ACI)
    • 87769-64-0
    • CCG-340677
    • CS-0457720
    • AKOS016003624
    • DTXSID40523844
    • AL-0202
    • DA-27017
    • MFCD22493495
    • KMPXAOYMXIGGPP-UHFFFAOYSA-N
    • 2-benzyl-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
    • SCHEMBL1754745
    • MDL: MFCD22493495
    • Inchi: 1S/C17H16N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-10H,11-13H2
    • InChI Key: KMPXAOYMXIGGPP-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C2C=CC=CC=2)=NN1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 264.126263138g/mol
  • Monoisotopic Mass: 264.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 32.7Ų

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM164062-1g
2-Benzyl-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
87769-64-0 95%
1g
$729 2021-08-05
Apollo Scientific
OR311128-500mg
2-Benzyl-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
87769-64-0
500mg
£449.00 2023-09-02
A2B Chem LLC
AD90061-10mg
2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
87769-64-0 >95%
10mg
$240.00 2024-04-19
A2B Chem LLC
AD90061-5mg
2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
87769-64-0 >95%
5mg
$214.00 2024-04-19
abcr
AB582435-500mg
2-Benzyl-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one; .
87769-64-0
500mg
€579.60 2024-08-02
Alichem
A029183247-1g
2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
87769-64-0 95%
1g
$684.52 2023-08-31
Chemenu
CM164062-1g
2-Benzyl-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
87769-64-0 95%
1g
$*** 2023-05-29
A2B Chem LLC
AD90061-1mg
2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
87769-64-0 >95%
1mg
$201.00 2024-04-19
A2B Chem LLC
AD90061-5g
2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
87769-64-0 >95%
5g
$3660.00 2024-04-19
A2B Chem LLC
AD90061-1g
2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
87769-64-0 >95%
1g
$926.00 2024-04-19

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  reflux
2.1 Reagents: Hydrazine hydrate (1:1)
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 h, reflux
Reference
Brine Shrimp (Artemia salina) lethality bioassay of some 2-(Alkyl/Aryl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives
Asif, Mohammad; et al, Indian Journal of Heterocyclic Chemistry, 2021, 31(1), 57-61

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  29 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Reference
Development of a novel therapeutic suppressor of brain proinflammatory cytokine up-regulation that attenuates synaptic dysfunction and behavioral deficits
Hu, Wenhui; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(2), 414-418

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 h, reflux
Reference
Brine Shrimp (Artemia salina) lethality bioassay of some 2-(Alkyl/Aryl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives
Asif, Mohammad; et al, Indian Journal of Heterocyclic Chemistry, 2021, 31(1), 57-61

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  reflux
Reference
SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors
Zhou, Gang; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(10), 2890-2893

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1)
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 h, reflux
Reference
Brine Shrimp (Artemia salina) lethality bioassay of some 2-(Alkyl/Aryl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives
Asif, Mohammad; et al, Indian Journal of Heterocyclic Chemistry, 2021, 31(1), 57-61

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one Raw materials

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one Preparation Products

Additional information on 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Comprehensive Overview of 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 87769-64-0)

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 87769-64-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its unique pyridazinone core, is widely studied for its potential applications in drug discovery and material science. Its molecular structure, featuring a benzyl and phenyl substitution, contributes to its diverse reactivity and functional properties.

The growing interest in 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is driven by its relevance in addressing contemporary challenges in medicinal chemistry. Researchers are particularly intrigued by its potential as a scaffold for designing novel enzyme inhibitors and receptor modulators. Recent studies have explored its role in targeting inflammatory pathways, making it a candidate for developing therapeutics for chronic diseases, a topic highly searched in academic and healthcare forums.

From a synthetic perspective, the compound's dihydropyridazinone backbone offers versatility in chemical modifications. This adaptability aligns with the current trend of structure-activity relationship (SAR) studies, a frequently searched term in AI-driven drug design platforms. The incorporation of benzyl and phenyl groups enhances its lipophilicity, a critical factor in optimizing drug bioavailability—a key concern for modern pharmacologists.

In material science, 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been investigated for its photophysical properties. Its conjugated system makes it a potential candidate for organic electronics, such as OLEDs and sensors, a hot topic in sustainable technology discussions. The compound's stability under various conditions further amplifies its utility in industrial applications.

Environmental and safety profiles of CAS No. 87769-64-0 are also under scrutiny, reflecting the broader demand for green chemistry solutions. Researchers emphasize its low toxicity and biodegradability, aligning with global trends toward eco-friendly chemical processes. This aspect resonates with search queries related to sustainable synthesis and green pharmaceuticals.

In summary, 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one represents a multifaceted compound with applications spanning medicine and materials. Its structural features and functional adaptability position it at the forefront of innovations in drug development and advanced materials, addressing both scientific curiosity and practical industry needs.

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Amadis Chemical Company Limited
(CAS:87769-64-0)2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
A1224423
Purity:99%/99%
Quantity:500mg/1g
Price ($):343/537